molecular formula C13H28N2 B14574627 2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine CAS No. 61682-94-8

2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine

Cat. No.: B14574627
CAS No.: 61682-94-8
M. Wt: 212.37 g/mol
InChI Key: LKBMIRXCQKMBGV-UHFFFAOYSA-N
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Description

2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine is an organic compound belonging to the amine class. It is characterized by its piperidine ring structure, which is substituted with ethyl and methyl groups. This compound is known for its steric hindrance due to the bulky substituents, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine can be achieved through several methods. One common approach involves the conjugate addition of ammonia to a precursor such as phorone, followed by reduction reactions. The intermediate triacetone amine is then subjected to further reactions to introduce the ethyl and methyl groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow processes to ensure efficiency and scalability. The use of metal oxide catalysts in dehydration reactions is also common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylamines, nitroxides, and various substituted amines, depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine involves its role as a hindered base. The steric hindrance provided by the ethyl and methyl groups reduces the nucleophilicity of the nitrogen atom, making it a less reactive but more stable base. This stability allows it to effectively participate in deprotonation reactions and the formation of stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diethyl-N,2,3,6-tetramethylpiperidin-4-amine stands out due to its unique combination of ethyl and methyl groups, providing a higher degree of steric hindrance. This makes it particularly useful in applications where stability and controlled reactivity are desired, such as in the synthesis of complex organic molecules and the stabilization of polymers .

Properties

CAS No.

61682-94-8

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

2,6-diethyl-N,2,3,6-tetramethylpiperidin-4-amine

InChI

InChI=1S/C13H28N2/c1-7-12(4)9-11(14-6)10(3)13(5,8-2)15-12/h10-11,14-15H,7-9H2,1-6H3

InChI Key

LKBMIRXCQKMBGV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1)(C)CC)C)NC)C

Origin of Product

United States

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